N-[(E)-2-(4-methoxyphenyl)ethenyl]benzamide
Overview
Description
Scientific Research Applications
Dopamine D3 Receptor Ligands
- The compound has been explored for its potential as a dopamine D3 receptor ligand. Modifications of the aromatic ring linked to the N-1 piperazine ring, including the use of 2-methoxyphenyl derivatives, have shown moderate affinity for the D3 receptor, indicating its relevance in neurological studies (Leopoldo et al., 2002).
Bischler–Napieralski Isoquinoline Synthesis
- In chemical synthesis, it participates in the Bischler–Napieralski reaction to yield isoquinoline derivatives. This reaction mechanism involving N-[(E)-2-(4-methoxyphenyl)ethenyl]benzamide has been studied to understand the formation of both normal and abnormal isoquinoline products (Doi et al., 1997).
Corrosion Inhibition
- Research shows its effectiveness as a corrosion inhibitor, particularly when it comes to mild steel in acidic environments. The presence of the methoxy (OCH3) substituent enhances its inhibition efficiency (Mishra et al., 2018).
Anticancer Activity
- A series of derivatives containing the 4-methoxyanilino group have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, demonstrating the compound's potential in cancer research (Mohan et al., 2021).
Structure and Antioxidant Activity
- The molecular structure of variants of this compound, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been analyzed for its antioxidant properties using techniques like X-ray diffraction and DFT calculations (Demir et al., 2015).
properties
IUPAC Name |
N-[(E)-2-(4-methoxyphenyl)ethenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-7-13(8-10-15)11-12-17-16(18)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRGQVJLZLCSPM-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(4-methoxyphenyl)ethenyl]benzamide | |
CAS RN |
54797-23-8 | |
Record name | Utilamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054797238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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